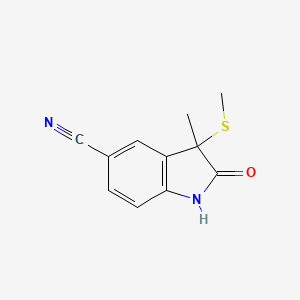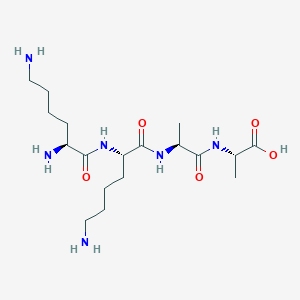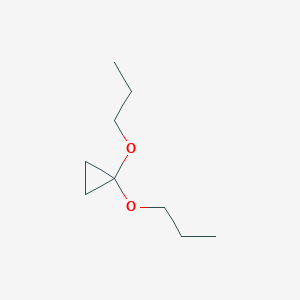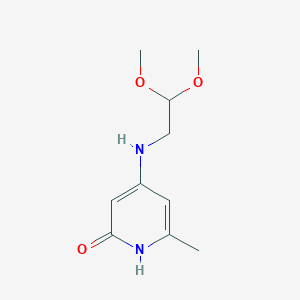
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring substituted with a 2,2-dimethoxyethylamino group and a methyl group. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable pyridinone precursor. One common method involves the condensation of 2,2-dimethoxyethylamine with 6-methyl-2-pyridone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives .
科学研究应用
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
作用机制
The mechanism of action of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
相似化合物的比较
Similar Compounds
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one: shares structural similarities with other pyridinone derivatives, such as 4-hydroxy-6-methyl-2-pyridone and 4-amino-6-methyl-2-pyridone.
Highlighting Uniqueness
The unique substitution pattern of this compound, particularly the 2,2-dimethoxyethylamino group, imparts distinct properties that may enhance its solubility, stability, and biological activity compared to other pyridinone derivatives .
属性
CAS 编号 |
61191-02-4 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-7-4-8(5-9(13)12-7)11-6-10(14-2)15-3/h4-5,10H,6H2,1-3H3,(H2,11,12,13) |
InChI 键 |
NUXKKPXIACQXIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1)NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

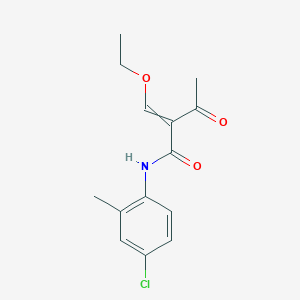

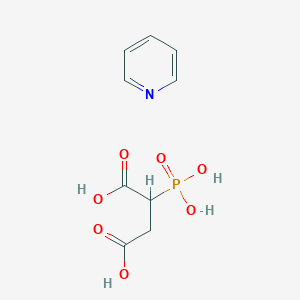
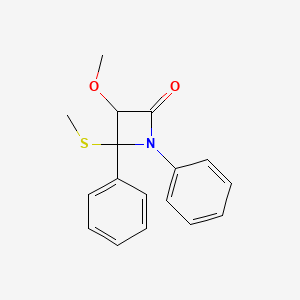

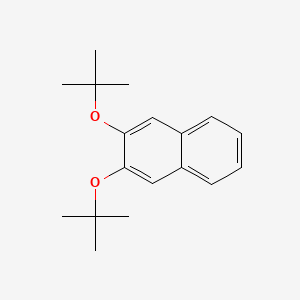
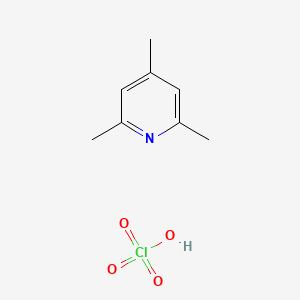
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
